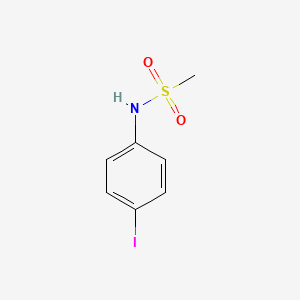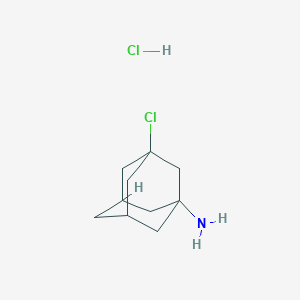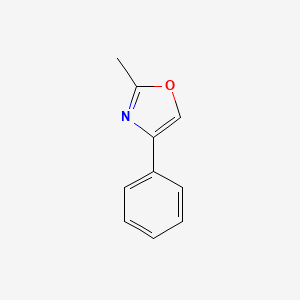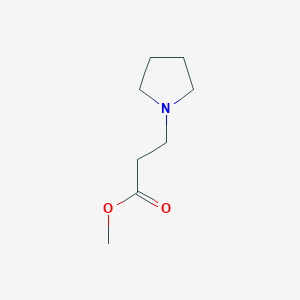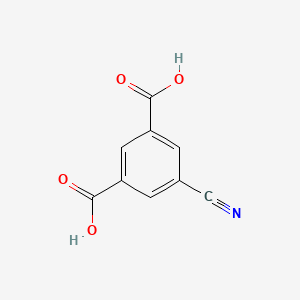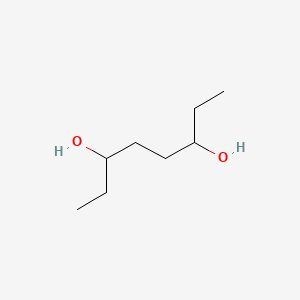![molecular formula C13H17NO2 B1595742 1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid CAS No. 861317-20-6](/img/structure/B1595742.png)
1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid
Descripción general
Descripción
1-(4-Methylphenyl)amino]cyclopentanecarboxylic acid, also known as 4-methyl-2-amino-5-cyclopentanecarboxylic acid (MACP), is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular formula of C9H13NO2. It has been used as a precursor in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug nabumetone and the anti-cancer drug vinblastine.
Aplicaciones Científicas De Investigación
Intermediates for S1P1 Receptor Agonists Synthesis
Scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a related compound, serve as useful intermediates for the synthesis of S1P1 receptor agonists. This work demonstrates the utility of these intermediates by synthesizing ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol, highlighting the relevance of such compounds in the development of receptor-specific drugs (Wallace et al., 2009).
Potential Structural Analog of Natural Amino Acids
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of natural amino acids serine and threonine, was investigated. This compound also shares structural features with the established antitumor agent, cycloleucine, indicating its potential in medicinal chemistry and drug development processes (Huddle & Skinner, 1971).
Influence on mRNA Processing and Function
Cycloleucine, a cyclopentane derivative, has been found to significantly inhibit RNA methylation in infected cells, affecting the methylation of poly(A)+ RNA and impacting the transport and utilization of newly synthesized ribosomal RNA. This indicates the compound's potential impact on gene expression regulation (Dimock & Stoltzfus, 1979).
Development of Neuronal Excitants
The synthesis, resolution, and absolute configuration of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, a rigid analogue of glutamate, have been investigated for their roles as neuronal excitants. This work contributes to understanding the structure-activity relationships of excitatory compounds and their potential applications in neuroscience (Curry et al., 1988).
Propiedades
IUPAC Name |
1-(4-methylanilino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)14-13(12(15)16)8-2-3-9-13/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHRBPLKFUBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344841 | |
| Record name | 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid | |
CAS RN |
861317-20-6 | |
| Record name | 1-[(4-methylphenyl)amino]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



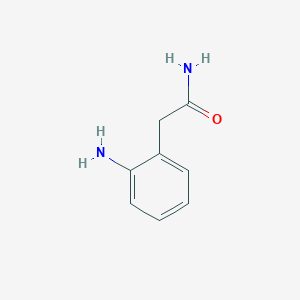
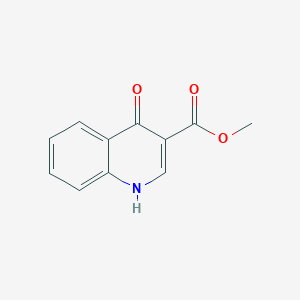
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)
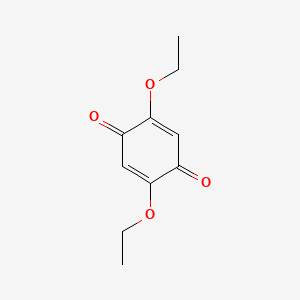
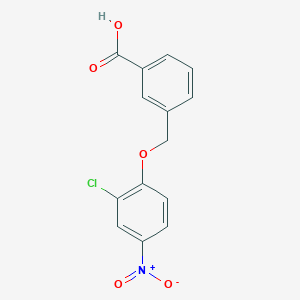
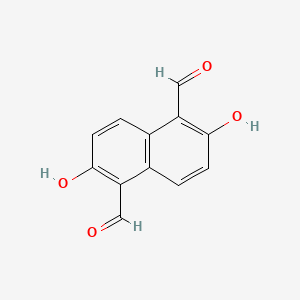
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)

